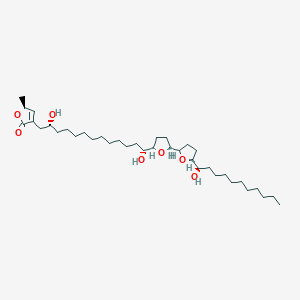![molecular formula C8H7N3O B129002 Pyrrolo[1,2-a]pyrazine-8-carboxamide CAS No. 158945-77-8](/img/structure/B129002.png)
Pyrrolo[1,2-a]pyrazine-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-a]pyrazine-8-carboxamide, also known as PP-8, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. PP-8 is a derivative of pyrazine and has been studied for its pharmacological properties, including its ability to inhibit certain enzymes and receptors. In
Wirkmechanismus
Pyrrolo[1,2-a]pyrazine-8-carboxamide exerts its pharmacological effects through a variety of mechanisms. It has been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been shown to inhibit the adenosine A3 receptor, which is involved in inflammation and immune function. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to induce apoptosis in cancer cells, which may be related to its ability to inhibit certain enzymes and receptors.
Biochemische Und Physiologische Effekte
Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the protein kinase CK2, which may be related to its potential anti-cancer properties. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been shown to inhibit the adenosine A3 receptor, which may be related to its potential anti-inflammatory properties. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to induce apoptosis in cancer cells, which may be related to its potential anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrrolo[1,2-a]pyrazine-8-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be easily scaled up for industrial production. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been shown to have potential applications in drug discovery and development, which makes it an attractive target for further research. However, one limitation is that Pyrrolo[1,2-a]pyrazine-8-carboxamide has not been extensively studied in vivo, which limits our understanding of its potential pharmacological properties.
Zukünftige Richtungen
There are several future directions for research on Pyrrolo[1,2-a]pyrazine-8-carboxamide. One area of interest is the potential anti-cancer properties of Pyrrolo[1,2-a]pyrazine-8-carboxamide, as it has been shown to induce apoptosis in cancer cells. Further research is needed to determine the mechanisms underlying this effect and to explore its potential as a cancer therapy. Another area of interest is the potential neuroprotective properties of Pyrrolo[1,2-a]pyrazine-8-carboxamide, as it has been shown to protect against oxidative stress and inflammation in the brain. Further research is needed to determine the mechanisms underlying this effect and to explore its potential as a treatment for neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of Pyrrolo[1,2-a]pyrazine-8-carboxamide in vivo, which will be necessary for its development as a therapeutic agent.
Synthesemethoden
Pyrrolo[1,2-a]pyrazine-8-carboxamide can be synthesized through a variety of methods, including the reaction of 2,3-dichloropyrazine with 2-aminopyridine, followed by cyclization with an appropriate reagent. Another method involves the reaction of 2,3-dichloropyrazine with 2-aminopyridine, followed by reduction and cyclization with an appropriate reagent. The synthesis of Pyrrolo[1,2-a]pyrazine-8-carboxamide is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-a]pyrazine-8-carboxamide has been studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes and receptors, including the protein kinase CK2 and the adenosine A3 receptor. Pyrrolo[1,2-a]pyrazine-8-carboxamide has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, Pyrrolo[1,2-a]pyrazine-8-carboxamide has been studied for its potential neuroprotective properties, as it has been shown to protect against oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
158945-77-8 |
|---|---|
Produktname |
Pyrrolo[1,2-a]pyrazine-8-carboxamide |
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
pyrrolo[1,2-a]pyrazine-8-carboxamide |
InChI |
InChI=1S/C8H7N3O/c9-8(12)6-1-3-11-4-2-10-5-7(6)11/h1-5H,(H2,9,12) |
InChI-Schlüssel |
CVVRXDOMPHKDLQ-UHFFFAOYSA-N |
SMILES |
C1=CN2C=CN=CC2=C1C(=O)N |
Kanonische SMILES |
C1=CN2C=CN=CC2=C1C(=O)N |
Synonyme |
Pyrrolo[1,2-a]pyrazine-8-carboxamide (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)




![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)







